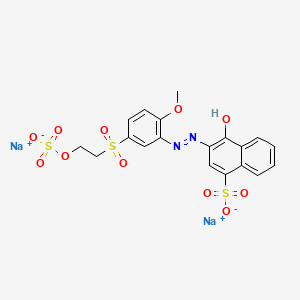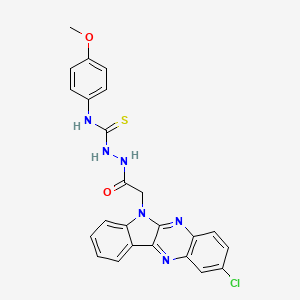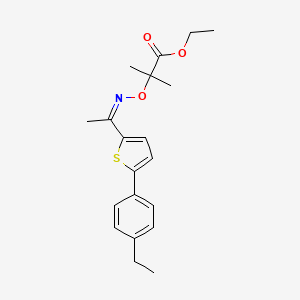
Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 250-525-6, also known as 2,2’-Azobis(2-methylpropionitrile), is an organic compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating the polymerization process.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Acetone Cyanohydrin with Hydrazine:
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization to obtain a high-purity crystalline powder.
化学反应分析
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the generation of free radicals. The key reactions include:
-
Thermal Decomposition
Reaction: Upon heating, 2,2’-Azobis(2-methylpropionitrile) decomposes to form nitrogen gas and free radicals.
Conditions: The decomposition occurs at temperatures above 60°C.
Products: Nitrogen gas (N2) and free radicals (R•).
-
Radical Polymerization
Reaction: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Conditions: The reaction is typically carried out at elevated temperatures in the presence of monomers.
Products: Polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Common Reagents and Conditions
Reagents: Monomers (e.g., styrene, acrylonitrile, methyl methacrylate)
Conditions: Elevated temperatures (typically above 60°C), inert atmosphere (e.g., nitrogen or argon)
Major Products
Polymers: Polystyrene, polyacrylonitrile, polymethyl methacrylate
科学研究应用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry
Polymerization: Used as a radical initiator in the synthesis of various polymers.
Organic Synthesis: Employed in the synthesis of complex organic molecules through radical reactions.
-
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Drug Delivery: Investigated for its potential in controlled drug release systems.
-
Medicine
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.
Diagnostics: Applied in the development of diagnostic reagents and assays.
-
Industry
Plastics: Essential in the production of various plastic materials.
Coatings: Used in the formulation of coatings and adhesives.
作用机制
The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets include the monomer molecules, and the pathways involved are radical chain reactions.
相似化合物的比较
2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate.
-
Benzoyl Peroxide
Similarities: Both compounds generate free radicals and are used in polymerization reactions.
Differences: Benzoyl peroxide decomposes at lower temperatures and is more sensitive to light.
-
Potassium Persulfate
Similarities: Both compounds are used as radical initiators in polymerization.
Differences: Potassium persulfate is water-soluble and typically used in aqueous polymerization systems.
List of Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
属性
CAS 编号 |
31237-02-2 |
|---|---|
分子式 |
C19H16N2Na2O11S3 |
分子量 |
590.5 g/mol |
IUPAC 名称 |
disodium;4-hydroxy-3-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H18N2O11S3.2Na/c1-31-17-7-6-12(33(23,24)9-8-32-35(28,29)30)10-15(17)20-21-16-11-18(34(25,26)27)13-4-2-3-5-14(13)19(16)22;;/h2-7,10-11,22H,8-9H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI 键 |
UKICZMCNHZQNQO-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)













